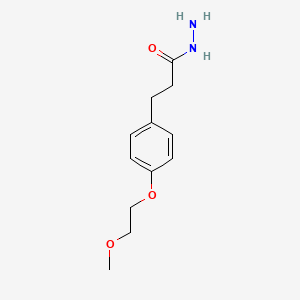
3-(4-(2-Methoxyethoxy)phenyl)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(2-Methoxyethoxy)phenyl)propanehydrazide is an organic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by the presence of a hydrazide functional group attached to a phenyl ring, which is further substituted with a 2-methoxyethoxy group. The unique structure of this compound allows it to exhibit various biological activities, making it a valuable target for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-Methoxyethoxy)phenyl)propanehydrazide typically involves the reaction of 4-(2-methoxyethoxy)benzaldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazide compound. The reaction conditions often include the use of ethanol as a solvent and a reaction temperature of around 80-90°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(2-Methoxyethoxy)phenyl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazines or other reduced products.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce hydrazines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(4-(2-Methoxyethoxy)phenyl)propanehydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antioxidant and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and other bioactive derivatives.
Biological Studies: The compound’s biological activities make it a valuable tool for studying oxidative stress and its role in various diseases.
Mecanismo De Acción
The mechanism of action of 3-(4-(2-Methoxyethoxy)phenyl)propanehydrazide involves its interaction with reactive oxygen species (ROS) and nitrogen species (NOS). By scavenging these reactive species, the compound can reduce oxidative stress and prevent cellular damage. Additionally, its anticancer activity is believed to be mediated through the inhibition of specific molecular targets and pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)propanehydrazide: Lacks the 2-methoxyethoxy group, which may result in different biological activities.
3-(4-(2-Hydroxyethoxy)phenyl)propanehydrazide: Contains a hydroxyethoxy group instead of a methoxyethoxy group, potentially altering its reactivity and biological properties.
Uniqueness
The presence of the 2-methoxyethoxy group in 3-(4-(2-Methoxyethoxy)phenyl)propanehydrazide imparts unique properties to the compound, such as enhanced solubility and specific interactions with biological targets. These features distinguish it from other similar compounds and contribute to its potential as a therapeutic agent.
Propiedades
IUPAC Name |
3-[4-(2-methoxyethoxy)phenyl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-16-8-9-17-11-5-2-10(3-6-11)4-7-12(15)14-13/h2-3,5-6H,4,7-9,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGJSHTYUQPJOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)CCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














